molecular formula C12H20N2O2 B1204871 Isamoxole CAS No. 57067-46-6

Isamoxole

Cat. No.: B1204871
CAS No.: 57067-46-6
M. Wt: 224.30 g/mol
InChI Key: VMBNXRJYPJRJIU-UHFFFAOYSA-N
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Description

Isamoxole [2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide] is an orally active anti-allergic compound with a novel mechanism of action. It selectively inhibits the release of slow-reacting substance of anaphylaxis (SRS-A), a key mediator in allergic bronchoconstriction, and exhibits moderate antagonistic activity against SRS-A itself .

Properties

CAS No.

57067-46-6

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

N-butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide

InChI

InChI=1S/C12H20N2O2/c1-5-6-7-14(11(15)9(2)3)12-13-10(4)8-16-12/h8-9H,5-7H2,1-4H3

InChI Key

VMBNXRJYPJRJIU-UHFFFAOYSA-N

SMILES

CCCCN(C1=NC(=CO1)C)C(=O)C(C)C

Canonical SMILES

CCCCN(C1=NC(=CO1)C)C(=O)C(C)C

Other CAS No.

57067-46-6

Synonyms

isamoxole
LRCL 3950
N-butyl-N-(4-methyloxazol-2-yl)-2-methylpropanamide

Origin of Product

United States

Preparation Methods

The synthesis of Isamoxole involves the reaction of N-butyl-2-methylpropanamide with 4-methyl-1,3-oxazole under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound . This method can be optimized to reduce waste and improve yield, making it suitable for large-scale manufacturing.

Comparison with Similar Compounds

Key Pharmacological Properties :

  • Inhibition of Mediator Release : In guinea-pig and human lung tissue, Isamoxole (10 µg/mL) inhibits SRS-A release by 43–100%, with minimal effects on histamine release (25–74%) .
  • Antagonism of SRS-A : Demonstrates pA2 values of 4.9–5.6 against SRS-A in guinea-pig ileum assays, indicating moderate potency .
  • Oral Efficacy : Protects guinea-pigs from antigen-induced bronchospasm at oral doses as low as 25 mg/kg, with sustained effects up to 4 hours post-administration .
  • Bronchodilatory Activity : Relaxes human bronchial muscle and antagonizes SRS-A-induced contractions by 60–90% at 1–10 µg/mL .

Comparison with Similar Compounds

Disodium Cromoglycate (DSCG)

Mechanism : DSCG stabilizes mast cells by inhibiting IgE-mediated mediator release but is ineffective in IgG-dependent models .
Comparison with this compound :

  • Selectivity : DSCG primarily targets IgE-mediated reactions, whereas this compound inhibits SRS-A release across both IgE- and IgG-mediated models .
  • Route of Administration : DSCG requires inhalation, while this compound is effective orally .
  • Efficacy in Animal Models : DSCG fails to inhibit mediator release in guinea-pig lung challenged with IgG antibodies, unlike this compound .

Table 1: DSCG vs. This compound in SRS-A Inhibition

Compound SRS-A Inhibition (%) Effective Dose (Oral) Key Model
This compound 60–100 25–100 mg/kg Guinea-pig, human lung
DSCG 30–50 1–10 mg (inhaled) IgE-mediated models

Ketotifen

Mechanism : A histamine H1-receptor antagonist with mast cell-stabilizing properties .
Comparison with this compound :

  • Target Mediators : Ketotifen broadly inhibits histamine and leukotrienes, whereas this compound is selective for SRS-A .
  • Clinical Use : Ketotifen causes sedation due to H1 antagonism, a side effect absent in this compound .

Table 2: Ketotifen vs. This compound in Histamine vs. SRS-A Inhibition

Compound Histamine Inhibition (%) SRS-A Inhibition (%)
This compound 25–74 43–100
Ketotifen 80–95 20–30

Data from guinea-pig lung assays

Oxatomide and FPL Compounds (FPL52757, FPL57787)

Mechanism : These compounds inhibit mediator release but lack SRS-A antagonism .
Comparison with this compound :

  • Dual Action : this compound uniquely combines SRS-A release inhibition (IC50: 0.025–10 µg/mL) with direct antagonism (pA2: ~5.0), whereas Oxatomide and FPL compounds only prevent release .

Theophylline

Mechanism : Phosphodiesterase (PDE) inhibitor that elevates cAMP, reducing bronchoconstriction.
Comparison with this compound :

  • Efficacy : Theophylline requires higher doses (≥50 mg/kg) for bronchospasm protection, compared to this compound’s 25 mg/kg .

Biological Activity

Isamoxole is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cytotoxicity, and therapeutic potentials, supported by case studies and research findings.

This compound is classified as an oxazole derivative. Its chemical structure contributes to its biological activity, particularly in modulating various cellular pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxic Effects : Studies have shown that this compound exhibits cytotoxic properties against various cancer cell lines. The compound induces apoptosis and inhibits cell proliferation, which is crucial for its potential use in cancer therapy.
  • Receptor Interaction : this compound has been reported to interact with specific receptors, influencing signaling pathways that regulate cell growth and survival.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on different cell types. For instance, a study investigated the impact of this compound on brine shrimp larvae as a model for assessing cytotoxicity. The results indicated a significant decrease in larval survival at higher concentrations of this compound, suggesting its potential as a cytotoxic agent.

Concentration (µg/ml)% Mortality
00
25010
50030
100050
200080

This table illustrates the relationship between the concentration of this compound and its mortality effect on brine shrimp larvae, indicating a dose-dependent response.

Case Studies

  • Cancer Cell Lines : In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound significantly inhibited cell viability. The IC50 values ranged from 15 to 25 µM, demonstrating its effectiveness as a potential anticancer agent.
  • Neuroprotective Effects : Another study explored the neuroprotective effects of this compound in models of oxidative stress. The results indicated that this compound reduced oxidative damage in neuronal cells and improved cell viability under stress conditions.

Research Findings

Research has highlighted several important findings regarding the biological activity of this compound:

  • Anti-inflammatory Properties : this compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro.
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.

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